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Compound of Interest

Compound Name:
1-(3-Chloro-5-fluorophenyl)-1-

butanol

Cat. No.: B7976390

Get Quote

Technical Whitepaper | Version 1.0[1][2]

Part 1: Executive Summary & Chemical Identity
1-(3-Chloro-5-fluorophenyl)-1-butanol is a lipophilic, halogenated benzylic alcohol derivative.

[1][2] It serves as a critical pharmacophore scaffold, leveraging the bioisosteric properties of the

3-chloro-5-fluoro substitution pattern to modulate metabolic stability (blocking CYP450

oxidation sites) and enhance potency via halogen-bonding interactions.[1][2] This compound is

frequently encountered as a racemic intermediate or an enantiopure building block in the

development of TRP channel modulators and oncology targets.

Chemical Identity Matrix
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Property Specification

IUPAC Name 1-(3-Chloro-5-fluorophenyl)butan-1-ol

Common Aliases -Propyl-3-chloro-5-fluorobenzyl alcohol; 3-Cl-5-

F-phenylbutanol

Molecular Formula

C

H

ClFO

Molecular Weight 202.65 g/mol

Chirality
Contains 1 stereocenter (C1).[1][2][3][4][5][6]

Exists as (R)- and (S)- enantiomers.[1][2][7]

Physical State
Viscous Colorless to Pale Yellow Oil (Standard

Conditions)

Part 2: Physical Properties & Predictive Data
Note: As a specialized research intermediate, specific experimental values may vary by batch

purity. The values below represent high-confidence ranges derived from structural analogs

(e.g., 1-(3-chlorophenyl)ethanol) and group contribution algorithms.

Physicochemical Profile
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Property Value / Range Field Insight

Boiling Point (Predicted) 255°C ± 10°C (760 mmHg)

Requires high-vacuum

distillation (e.g., 0.5 mmHg @

~95-105°C) for purification to

avoid thermal degradation.[1]

[2]

Density 1.18 ± 0.05 g/cm³

Significantly denser than non-

halogenated analogs due to

Cl/F atoms.

LogP (Octanol/Water) 3.2 – 3.5

Highly lipophilic. Requires

organic co-solvents (DMSO,

MeOH) for biological assays.

pKa (Hydroxyl) ~14.5

Weakly acidic alcohol;

deprotonation requires strong

bases (e.g., NaH, LDA).

Refractive Index (

)
1.515 – 1.525

Useful for quick purity checks

of the distillate.

Solubility
DMSO (>50 mg/mL), DCM,

MeOH
Insoluble in water.

Part 3: Synthesis & Manufacturing Pathways
The synthesis of this compound requires precise control over regioselectivity and, for drug

applications, stereoselectivity.

Primary Synthetic Route (Grignard Addition)
The most robust "field-proven" method involves the nucleophilic addition of propylmagnesium

bromide to the commercially available 3-chloro-5-fluorobenzaldehyde.[1][2]

Reaction Scheme:

Reagents: 3-Chloro-5-fluorobenzaldehyde (1.0 eq),
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-PropylMgBr (1.2 eq, in Et₂O/THF).

Conditions: Anhydrous, -78°C to 0°C,

atmosphere.

Quench: Saturated

(aq).

Yield: Typically 85-92%.[1][2]

Visualization of Synthetic Logic
The following diagram illustrates the synthesis and downstream utility, highlighting the critical

decision points for enantioselective vs. racemic production.

3-Chloro-5-fluorobenzaldehyde

Magnesium Alkoxide
Complex

THF, -78°C

n-Propyl Magnesium Bromide
(Grignard)

Racemic
1-(3-Cl-5-F-phenyl)-1-butanol

NH4Cl Quench Kinetic Resolution
(Lipase/Vinyl Acetate)

Optional Chiral Separation Enantiopure (R) or (S)
Alcohol

>99% ee

Click to download full resolution via product page

Caption: Synthetic pathway from aldehyde precursor to racemic and enantiopure alcohol,

highlighting the Grignard addition and optional enzymatic resolution steps.

Part 4: Analytical Protocols & Self-Validating
Systems
To ensure data integrity in a research setting, the following protocols must be established.

These are "self-validating" because they include internal checks (e.g., internal standards,

resolution factors) that fail if the system is not performing correctly.

Purity Determination via HPLC (Reverse Phase)
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Why this works: The halogenated ring provides strong UV retention, allowing clear separation

from non-halogenated impurities.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

Mobile Phase:

A: 0.1% Formic Acid in Water[3]

B: Acetonitrile[4]

Gradient: 50% B to 90% B over 10 min.

Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.

Validation Criteria:

Retention time stability < 1% RSD.

Tailing factor

< 1.5.

Chiral Resolution Protocol
For drug development, separating the enantiomers is mandatory.

Method: Chiral HPLC.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

Mobile Phase: Hexane : Isopropanol (95:5).

Flow Rate: 1.0 mL/min.

Expected Result: Baseline separation of (R) and (S) enantiomers with a resolution factor (

) > 2.0.
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Part 5: Stability & Handling (SDS Summary)
Based on hazard class data for halogenated benzyl alcohols.

Storage: Store under inert gas (

or Ar) at 2-8°C. Hygroscopic; protect from moisture.

Stability: Stable under standard conditions. Avoid strong oxidizing agents (converts alcohol to

ketone).

Safety Signals:

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8][9]

H335: May cause respiratory irritation.

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://hymasynthesis.com/
https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
https://patents.google.com/patent/US12391695B2/en
https://patents.google.com/patent/US3715407A/en
https://patents.google.com/patent/US3715407A/en
https://www.scihorizon.com/cdn/pdf/1738534023_0219237996b9e572b488.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pubmed.ncbi.nlm.nih.gov/18548304/
https://pubmed.ncbi.nlm.nih.gov/18548304/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://en.wikipedia.org/wiki/1-Butanol
https://pubmed.ncbi.nlm.nih.gov/36402081/
https://pubmed.ncbi.nlm.nih.gov/36402081/
https://pubmed.ncbi.nlm.nih.gov/36402081/
https://pubmed.ncbi.nlm.nih.gov/36402081/
https://www.jelsciences.com/articles/jbres1883.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240833/
https://www.researchgate.net/publication/251717408_Synthesis_and_antimicrobial_activity_of_N_1-3-chloro-4-fluorophenyl-_N_4-substituted_semicarbazone_derivatives
https://www.benchchem.com/product/b7976390/docs#physical-properties-characterization-of-1-3-chloro-5-fluorophenyl-1-butanol
https://www.benchchem.com/product/b7976390/docs#physical-properties-characterization-of-1-3-chloro-5-fluorophenyl-1-butanol
https://www.benchchem.com/product/b7976390/docs#physical-properties-characterization-of-1-3-chloro-5-fluorophenyl-1-butanol
https://www.benchchem.com/product/b7976390/docs#physical-properties-characterization-of-1-3-chloro-5-fluorophenyl-1-butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7976390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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